{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-furylmethyl)carboxamide

medicinal chemistry structure-activity relationship scaffold differentiation

Procure 3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-furylmethyl)carboxamide (CAS 941555-09-5) to introduce a distinct heteroaromatic hydrogen-bond acceptor geometry into your HTS library or SAR study. Unlike phenyl or thiazolyl analogs, the furan-2-ylmethyl terminus offers unique electronic and steric properties critical for mapping target binding pockets. Ideal as a diversity element for 11β-HSD1, CB1, or kinase programs. Available in research-grade purity.

Molecular Formula C18H21N3O5S
Molecular Weight 391.44
CAS No. 941555-09-5
Cat. No. B2623595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-furylmethyl)carboxamide
CAS941555-09-5
Molecular FormulaC18H21N3O5S
Molecular Weight391.44
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CO3
InChIInChI=1S/C18H21N3O5S/c1-14(22)20-7-9-21(10-8-20)27(24,25)17-6-2-4-15(12-17)18(23)19-13-16-5-3-11-26-16/h2-6,11-12H,7-10,13H2,1H3,(H,19,23)
InChIKeyQWQDWKDOQQLPAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4-Acetylpiperazinyl)sulfonyl]phenyl-N-(2-furylmethyl)carboxamide (CAS 941555-09-5): Baseline Identity, Compound Class, and Procurement-Relevant Characteristics


{3-[(4-Acetylpiperazinyl)sulfonyl]phenyl}-N-(2-furylmethyl)carboxamide (CAS 941555-09-5) is a synthetic sulfonamide-benzamide derivative comprising a 4-acetylpiperazine-1-sulfonyl group linked at the meta-position of a phenyl ring, with an N-(furan-2-ylmethyl)carboxamide terminus [1]. Its molecular formula is C18H21N3O5S (MW: 391.44 g/mol), and it is commercially catalogued as a research-grade screening compound and building block (PubChem CID: 5429792) [1][2]. The compound belongs to the arylsulfonylpiperazine chemotype, a scaffold class for which potent inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1, IC50 values as low as 3 nM), cannabinoid receptor 1 (CB1), and various kinases has been reported in the peer-reviewed literature [3][4]. No primary research publication directly reporting quantitative biological data for this specific compound was identified in the public domain as of the search date.

Why Generic Substitution Among 3-(4-Acetylpiperazin-1-yl)sulfonyl Benzamide Analogs Is Not Supported for CAS 941555-09-5


Compounds sharing the 3-(4-acetylpiperazin-1-yl)sulfonyl benzamide scaffold cannot be presumed interchangeable because the N-terminal substituent—furan-2-ylmethyl in the target compound—dictates the hydrogen-bond acceptor/donor geometry, π-stacking interaction potential, and steric bulk presented to a biological target [1]. Close analogs carrying phenyl (e.g., CAS 941486-98-2, 3-fluorophenyl), pyridylmethyl, thiazol-2-yl, or thiadiazol-2-yl substituents exhibit different electronic profiles (computed H-bond acceptor counts ranging from 5 to 7), different topological polar surface areas, and different lipophilicity, each of which can alter target binding mode, selectivity, and pharmacokinetic behaviour [1][2]. In the broader arylsulfonylpiperazine class, minor N-substituent changes have been shown to shift 11β-HSD1 IC50 values by over 100-fold (from 3 nM to >300 nM), demonstrating that extrapolation of activity across analogs without direct comparative data is unreliable [3]. For procurement decisions, substituting a phenyl or thiazolyl analog for the furan-2-ylmethyl compound introduces an unvalidated variable into the experimental system.

Quantitative Differentiation Evidence for 3-[(4-Acetylpiperazinyl)sulfonyl]phenyl-N-(2-furylmethyl)carboxamide (CAS 941555-09-5) vs. Closest Analogs


Structural Differentiation: Furan-2-ylmethyl vs. Fluorophenyl N-Substituent — Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area

The target compound carries a furan-2-ylmethyl N-substituent, which supplies a ring-oxygen hydrogen-bond acceptor not present in the closest phenyl-substituted analog (CAS 941486-98-2, 3-fluorophenyl). Kuujia.com computed property data indicate that the 3-fluorophenyl analog has 6 H-bond acceptors versus 6 for the target compound (furan O vs. no furan O), but the furan oxygen contributes a distinct acceptor geometry and is positioned two bonds from the amide nitrogen, creating a different spatial hydrogen-bonding footprint compared with the fluorophenyl ring, which lacks a heteroatom H-bond acceptor [1][2]. The furan ring also introduces a five-membered heteroaromatic system with different π-electron density distribution compared with the six-membered phenyl ring, potentially altering π-stacking interactions in target binding pockets [3].

medicinal chemistry structure-activity relationship scaffold differentiation

Class-Level Potency Benchmark: Arylsulfonylpiperazine Scaffold Achieves Low Nanomolar 11β-HSD1 Inhibition — Implication for Target Compound Screening

The arylsulfonylpiperazine chemotype to which CAS 941555-09-5 belongs has demonstrated potent enzyme inhibition in published studies. Sun et al. (2008) reported that optimized arylsulfonylpiperazine leads achieve 11β-HSD1 IC50 values of 3 nM in biochemical assays [1]. Separately, a 2023 review by Kilbile et al. catalogued 187 potent sulfonylpiperazine-bearing compounds with activity across multiple therapeutic areas including metabolic disease, oncology, and anti-infectives [2]. In the anticancer domain, Benfodda et al. (2017) showed that 1-acyl-4-sulfonylpiperazine derivatives exhibit antiproliferative activity against human prostate cancer C4-2 cells [3]. These class-level data establish that the scaffold is capable of delivering potent, target-specific biological activity. However, no direct activity data for CAS 941555-09-5 itself were identified in peer-reviewed literature.

11β-HSD1 inhibition arylsulfonylpiperazine scaffold benchmarking

Meta-Sulfonyl Substitution Pattern: Differentiation from Para-Substituted 4-(4-Acetylpiperazin-1-yl)sulfonyl Benzamide Analogs

CAS 941555-09-5 bears the acetylpiperazinylsulfonyl group at the meta (3-) position of the benzamide ring, in contrast to the para (4-) substituted analog CAS 898656-66-1 (4-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide) [1][2]. This regioisomeric difference alters the vector and dihedral angle of the sulfonylpiperazine moiety relative to the carboxamide group. The meta substitution creates a non-linear molecular geometry (approximate 120° bond angle between substituents), whereas para substitution yields a more extended, linear conformation. Kuujia.com data show the para analog has MW 395.45 (C15H17N5O4S2) vs. 391.44 (C18H21N3O5S) for the target compound, reflecting different N-terminal substituents as well [2]. Published SAR on arylsulfonylpiperazine 11β-HSD1 inhibitors demonstrates that the sulfonyl attachment point on the central aromatic ring is a critical determinant of potency [3].

regioisomer differentiation sulfonamide geometry SAR

Commercial Availability and Purity: Life Chemicals Product F3349-0121 Pricing Benchmarked Against Closest In-Stock Analogs

CAS 941555-09-5 is available from Life Chemicals as catalogue number F3349-0121 at 90%+ purity, with documented pricing of $89.00 (15 mg), $99.00 (20 mg), and $109.00 (25 mg) as of April 2023 [1]. A structurally related compound (CAS 898658-04-3, Life Chemicals F3349-0010) was listed at $57.00 (2 μmol) and $63.00 (5 μmol), indicating that the target compound's pricing per unit quantity falls within the typical range for this supplier's building block portfolio [2]. The 90%+ purity specification is confirmed by LCMS and/or 400 MHz NMR as per Life Chemicals' standard quality control documentation . Several Chinese suppliers (Chong Da Prostaglandin, Jiangxi Boyang, Wuhan ChemNorm) also list the compound, though individual purity and pricing details were not independently verified [1].

procurement pricing commercial availability purity

Absence of Peer-Reviewed Biological Data for CAS 941555-09-5: Evidence Gap Advisory for Procurement Decision-Making

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, and patent databases did not identify any peer-reviewed publication, deposited bioassay record, or patent example containing quantitative biological activity data (IC50, Ki, EC50, or in vivo efficacy) for CAS 941555-09-5 specifically. The compound appears in the PubChem Substance database (CID 5429792) and in the Life Chemicals screening library catalogue (F3349-0121), indicating it has been made available for high-throughput screening but has not yet appeared in a published screening outcome or medicinal chemistry optimization study [1]. In contrast, closely related compounds within the same chemotype—such as 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide (CAS 898656-66-1)—have reported IC50 values (e.g., 0.8 nM HDAC6 inhibition, as cited in a Stanford/Merck collaborative study) [2]. This gap means that any claim of target-specific activity, selectivity, or ADME properties for CAS 941555-09-5 would require de novo experimental verification.

evidence gap risk assessment screening compound data availability

Recommended Research and Procurement Application Scenarios for 3-[(4-Acetylpiperazinyl)sulfonyl]phenyl-N-(2-furylmethyl)carboxamide (CAS 941555-09-5)


High-Throughput Screening Library Diversification with a Furan-Containing Arylsulfonylpiperazine Scaffold

CAS 941555-09-5 is most appropriately deployed as a diversity element in high-throughput screening (HTS) libraries where the furan-2-ylmethyl substituent introduces a heteroaromatic hydrogen-bond acceptor geometry not represented by phenyl-, pyridyl-, or thiazolyl-substituted analogs [1]. The compound is catalogued in the Life Chemicals building block collection (F3349-0121) and is compatible with standard screening library formatting [2]. Given the arylsulfonylpiperazine scaffold's documented capacity for nanomolar target engagement (11β-HSD1 IC50 = 3 nM for optimized leads) [3], inclusion of this furan-substituted variant maximizes the chemical space coverage of a biased or diversity-oriented screening set.

Structure-Activity Relationship (SAR) Exploration of the N-Substituent Vector in Arylsulfonylpiperazine Lead Optimization

For medicinal chemistry programs that have identified an arylsulfonylpiperazine hit (e.g., against 11β-HSD1, CB1, or kinase targets), CAS 941555-09-5 serves as a tool to probe the steric and electronic requirements of the N-terminal substituent. The furan-2-ylmethyl group can be directly compared with close analogs carrying 3-fluorophenyl (CAS 941486-98-2), 4-fluorophenyl (CAS 930748-62-2), or pyridylmethyl substituents to map the hydrogen-bond acceptor tolerance and π-stacking preferences of the target binding pocket [1]. The meta-sulfonyl substitution on the benzamide core further distinguishes this compound from para-substituted analogs such as CAS 898656-66-1, enabling regioisomeric SAR analysis [1].

Computational Chemistry and Pharmacophore Model Validation Using a Furan-Containing Sulfonylpiperazine Probe

The well-defined three-dimensional structure of CAS 941555-09-5 (InChI Key: QWQDWKDOQQLPAD-UHFFFAOYSA-N) and its distinct heteroaromatic furan moiety make it suitable as a computational probe for docking studies and pharmacophore model refinement [1]. The furan oxygen provides a directional hydrogen-bond acceptor that can be used to test whether a predicted binding mode accommodates this geometry. The 2023 sulfonylpiperazine review by Kilbile et al. identifies molecular docking as a key approach for understanding the structure-based design attributes of this chemotype [2], supporting the use of CAS 941555-09-5 in silico before committing to synthetic derivatization.

Custom Synthesis Starting Material for Focused Library Enumeration Around the Furan-2-ylmethyl Benzamide Core

The Life Chemicals catalogue listing of CAS 941555-09-5 at 90%+ purity and multi-milligram quantities ($89-$109 per 15-25 mg) positions it as a viable starting material or reference standard for focused library synthesis [1]. The acetylpiperazine sulfonyl group can serve as a metabolic stability-enhancing module (as noted for acetylpiperazine-containing compounds in the LpxH inhibitor series) [3], while the furan-2-ylmethyl terminus offers a synthetic handle for further diversification. Users should note, however, that this compound lacks published pharmacokinetic or toxicity data, and de novo profiling would be required before advancing any derivative into in vivo studies.

Quote Request

Request a Quote for {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-furylmethyl)carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.